9-Bromo-10-methoxyanthracene (CAS 50418-16-1) is a highly versatile, bifunctional polycyclic aromatic hydrocarbon (PAH) building block engineered for advanced materials synthesis. Featuring a reactive bromine atom at the 9-position and an electron-donating methoxy group at the 10-position, it serves as a critical precursor for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialized fluorophores. Unlike symmetric or unfunctionalized anthracenes, this compound provides a unique combination of cross-coupling readiness and electronic modulation, making it a high-value selection for both solution-processed and vacuum-deposited organic electronics [1].
Attempting to substitute 9-bromo-10-methoxyanthracene with more common analogs like 9,10-dibromoanthracene or 9-bromoanthracene introduces severe process and performance limitations. 9,10-Dibromoanthracene is notoriously rigid and symmetric, resulting in poor solubility that severely bottlenecks solution-phase cross-coupling reactions and printable ink formulations [1]. Furthermore, lacking the methoxy group, these generic alternatives cannot provide the elevated HOMO levels required for modern hole-transport materials, nor can they undergo downstream demethylation to yield anthrol-based fluorescent sensors [2]. Consequently, substituting this specific compound forces buyers to accept lower synthetic yields, restricted functionalization pathways, and compromised electronic properties in the final material.
The introduction of the methoxy group significantly disrupts the crystal lattice symmetry compared to baseline dihalogenated anthracenes. Quantitative solubility assays demonstrate that 9-bromo-10-methoxyanthracene achieves solubilities exceeding 50 mg/mL in common ethereal solvents like THF at standard temperature, whereas the symmetric 9,10-dibromoanthracene struggles to reach 5 mg/mL under identical conditions [1]. This massive improvement in solvation kinetics allows for higher-concentration cross-coupling reactions, directly increasing throughput and reducing solvent waste in industrial scale-ups.
| Evidence Dimension | Solubility in THF at 25 °C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | 9,10-Dibromoanthracene (<5 mg/mL) |
| Quantified Difference | >10-fold increase in solubility |
| Conditions | Standard ambient temperature and pressure (SATP), THF solvent |
Enables high-concentration solution-phase synthesis and ink formulation, reducing solvent overhead and accelerating reaction kinetics.
For organic electronic applications, the ionization potential of the precursor heavily dictates the final material's performance. Cyclic voltammetry and DFT calculations reveal that the electron-donating methoxy group in 9-bromo-10-methoxyanthracene shifts the HOMO energy level upward to approximately -5.4 eV. In contrast, the unfunctionalized 9-bromoanthracene exhibits a deeper HOMO level of roughly -5.7 eV [1]. This 0.3 eV shift is critical for engineers designing hole-transporting materials (HTMs) or push-pull emitters, as it facilitates better energy level alignment with adjacent layers in device architectures.
| Evidence Dimension | HOMO Energy Level |
| Target Compound Data | ~ -5.4 eV |
| Comparator Or Baseline | 9-Bromoanthracene (~ -5.7 eV) |
| Quantified Difference | ~0.3 eV upward shift |
| Conditions | Cyclic voltammetry in standard electrolyte, calibrated vs. Fc/Fc+ |
Provides the necessary electronic tuning for precise energy level alignment in OLED and OPV device fabrication.
A unique synthetic advantage of 9-bromo-10-methoxyanthracene is its ability to serve as a masked anthrol. Following a primary cross-coupling at the 9-position, the 10-methoxy group can be quantitatively cleaved using reagents like BBr3 to yield a hydroxyl group (>85% yield) [1]. Baseline comparators such as 9-bromoanthracene or 9-bromo-10-phenylanthracene completely lack this cleavable ether linkage, rendering them useless for pathways requiring late-stage hydroxyl functionalization. This orthogonal reactivity makes the target compound indispensable for synthesizing environment-sensitive probes.
| Evidence Dimension | Yield of late-stage hydroxyl (anthrol) generation |
| Target Compound Data | >85% yield via BBr3 demethylation |
| Comparator Or Baseline | 9-Bromoanthracene (0% yield, structurally impossible) |
| Quantified Difference | Absolute enabler vs. impossible pathway |
| Conditions | Standard BBr3-mediated ether cleavage post-cross-coupling |
Allows buyers to synthesize complex, pH-sensitive or hydrogen-bonding supramolecular structures from a single stable precursor.
Thermal processability is a strict procurement requirement for vacuum-deposited electronics. The asymmetric substitution of 9-bromo-10-methoxyanthracene disrupts crystal packing, resulting in a significantly lower melting point (~145-150 °C) compared to the highly crystalline 9,10-dibromoanthracene, which melts above 220 °C [1]. This ~75 °C reduction translates to a lower sublimation temperature, minimizing the thermal budget required during vacuum thermal evaporation (VTE) and drastically reducing the risk of precursor degradation or source fouling.
| Evidence Dimension | Melting Point / Thermal Evaporation Threshold |
| Target Compound Data | ~145-150 °C |
| Comparator Or Baseline | 9,10-Dibromoanthracene (~220-225 °C) |
| Quantified Difference | ~75 °C reduction in thermal threshold |
| Conditions | Standard melting point apparatus / TGA-DSC analysis |
Lowers the thermal budget for vacuum deposition, extending equipment lifespan and preventing material degradation during OLED manufacturing.
Leveraging the elevated HOMO level and the regioselective reactivity of the 9-bromo position, this compound is the ideal precursor for synthesizing push-pull fluorescent or thermally activated delayed fluorescence (TADF) materials. The methoxy group provides the necessary electron density that baseline unfunctionalized anthracenes lack, directly improving device efficiency [1].
Because the methoxy group can be cleanly demethylated post-coupling, this compound is highly sought after for creating hydroxyl-terminated anthracene sensors. These sensors are critical for detecting pH changes or metal ions in biological and environmental assays, a pathway impossible with standard 9-bromoanthracene [2].
Taking advantage of its >10-fold solubility improvement over symmetric dibromoanthracenes, this building block is perfectly suited for formulating printable electronic inks. It allows for high-concentration reactions and smooth film formation in liquid-phase manufacturing workflows [3].
Benefiting from its optimized sublimation profile and lower melting point, 9-bromo-10-methoxyanthracene and its immediate derivatives can be deposited via vacuum thermal evaporation (VTE) with a significantly reduced thermal budget, ensuring high-purity thin films without source degradation [4].